

MRS2179 Tetrasodium: A Comprehensive Technical Guide for Investigating Purinergic Signaling

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Compound of Interest

Compound Name: MRS2179 tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **MRS2179 tetrasodium**, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document details the quantitative pharmacology of MRS2179, provides detailed experimental protocols for its characterization, and elucidates the P2Y1 signaling pathway, making it an essential resource for researchers investigating purinergic signaling and its role in various physiological and pathological processes.

Introduction to MRS2179 and the P2Y1 Receptor

MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate tetrasodium salt, is a highly selective and competitive antagonist of the P2Y1 receptor.[1][2] The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[2] This receptor plays a crucial role in a variety of physiological processes, most notably in platelet aggregation, where its activation leads to platelet shape change and the initial phase of aggregation.[2][3][4] Consequently, the P2Y1 receptor has emerged as a key target for the development of novel anti-thrombotic therapies, and MRS2179 serves as a valuable pharmacological tool for studying its function.[2]

Quantitative Pharmacological Data

The potency and selectivity of MRS2179 have been characterized in various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.

Table 1: Potency of MRS2179 at the P2Y1 Receptor

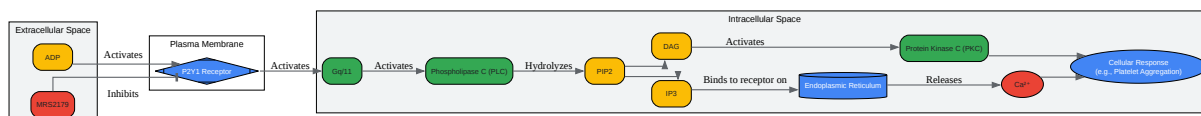
Parameter	Species	Receptor	Value	Reference(s)
KB	Turkey	P2Y1	100 nM	[1]
Ki	Turkey	P2Y1	~100 nM	[5]
pA2	Turkey	P2Y1	6.99	[5]
Kd	Human	P2Y1	109 ± 18 nM	[3][6]
IC50	Rat (Colon)	P2Y1	3.5 µM	[7]

Table 2: Selectivity Profile of MRS2179

Receptor	IC50	Reference(s)
P2X1	1.15 µM	[1]
P2X3	12.9 µM	[1]
P2X2, P2X4, P2Y2, P2Y4, P2Y6	No significant activity	[1]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq/11 family of G-proteins.[8] Upon activation by ADP, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8] This cascade of events ultimately leads to various cellular responses, including platelet shape change and aggregation.[2]



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P2Y1 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following are detailed protocols for key experiments used to investigate the activity of MRS2179.

In Vitro Platelet Aggregation Assay

This assay measures the ability of MRS2179 to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP) using a light transmission aggregometer.

Materials:

- Freshly drawn human venous blood
- 3.2% Sodium citrate (anticoagulant)
- Adenosine diphosphate (ADP)
- **MRS2179 tetrasodium**
- Saline solution (0.9% NaCl)
- Platelet aggregometer

- Cuvettes with stir bars

Procedure:

- Platelet-Rich Plasma (PRP) Preparation:
 - Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
 - Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
 - Carefully collect the upper PRP layer.
- Platelet-Poor Plasma (PPP) Preparation:
 - Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. PPP is used to set 100% aggregation.
- Aggregation Measurement:
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
 - Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
 - Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.
 - Add a submaximal concentration of ADP to induce platelet aggregation.
 - Record the change in light transmission for 5-10 minutes.
- Data Analysis:
 - Determine the maximum percentage of aggregation for each condition.
 - Plot a dose-response curve for MRS2179 inhibition and calculate the IC50 value.[\[5\]](#)

Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration in P2Y1-expressing cells in response to receptor activation and its inhibition by MRS2179, using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

- HEK293 or other suitable cells stably expressing the human P2Y1 receptor
- Cell culture medium
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluo-4 AM or a similar calcium-sensitive dye
- **MRS2179 tetrasodium**
- ADP or other P2Y1 agonist
- 96- or 384-well black-walled, clear-bottom assay plates
- FLIPR instrument

Procedure:

- Cell Plating:
 - Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
- Dye Loading:
 - Prepare the dye-loading solution by dissolving Fluo-4 AM in assay buffer.
 - Remove the culture medium from the cells and add the dye-loading solution.
 - Incubate the plate at 37°C for 60 minutes in the dark.
 - Wash the cells with assay buffer to remove excess dye.

- FLIPR Measurement:
 - Prepare a compound plate containing various concentrations of MRS2179 and an agonist plate with a fixed concentration of ADP (e.g., EC80).
 - Place the cell plate and the compound/agonist plates into the FLIPR instrument.
 - Establish a baseline fluorescence reading for each well.
 - Add the MRS2179 solution to the cells and incubate for a specified period.
 - Add the ADP solution to initiate the calcium response.
 - Monitor the change in fluorescence over time.
- Data Analysis:
 - The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization.
 - Calculate the IC50 value from the concentration-response curve.^[2]

Radioligand Binding Assay

This competitive binding assay determines the affinity of MRS2179 for the P2Y1 receptor by measuring its ability to displace a radiolabeled antagonist, such as [³³P]MRS2179 or [³H]MRS2500.^{[3][6]}

Materials:

- Membrane preparations from cells expressing the P2Y1 receptor
- Radiolabeled P2Y1 antagonist (e.g., [³³P]MRS2179)
- Unlabeled MRS2179
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)
- Wash buffer (ice-cold)

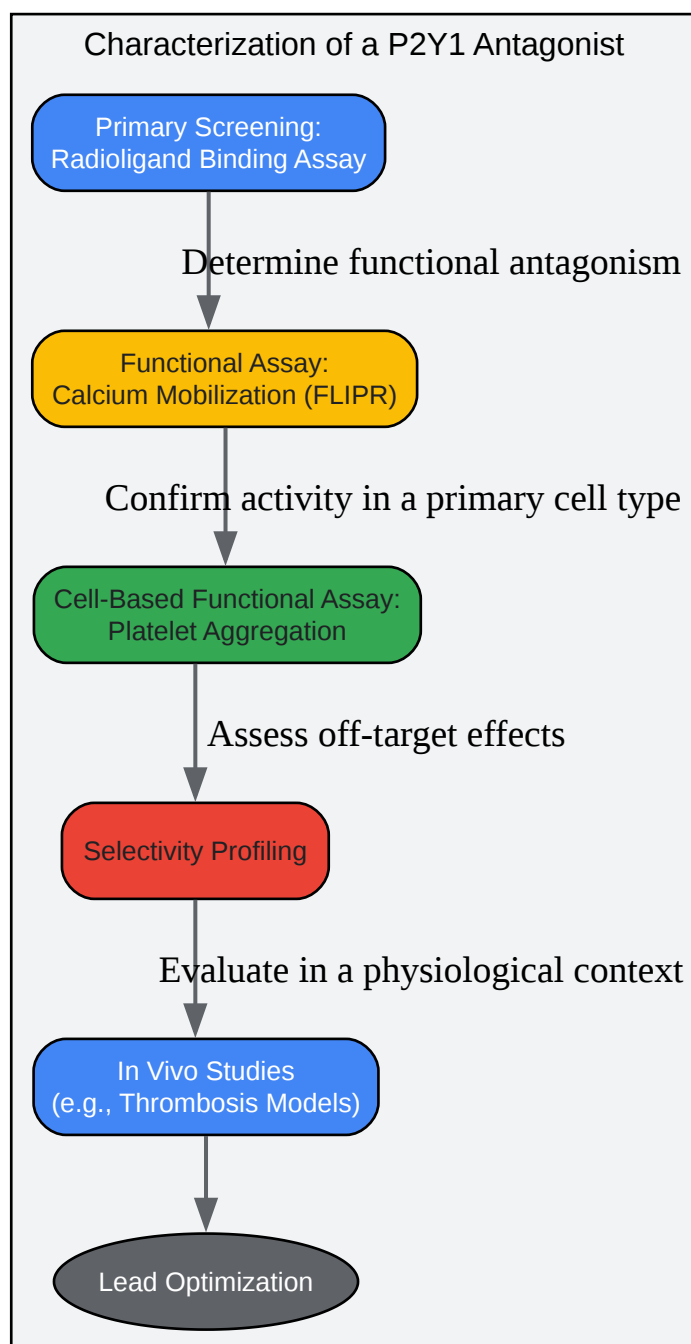
- Glass fiber filters
- Scintillation cocktail
- 96-well filter plates
- Vacuum filtration manifold
- Scintillation counter

Procedure:

- Assay Setup:
 - In a 96-well plate, add the P2Y1 receptor membrane preparation, the radiolabeled antagonist at a concentration near its K_d , and varying concentrations of unlabeled MRS2179.
 - Incubate the plate at room temperature for a defined period to reach equilibrium.
- Filtration:
 - Rapidly filter the incubation mixture through the glass fiber filters using a vacuum manifold to separate bound from free radioligand.
 - Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
- Quantification:
 - Place the filters in scintillation vials with scintillation cocktail.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand as a function of the concentration of unlabeled MRS2179.
 - Determine the IC_{50} of MRS2179 and calculate the K_i using the Cheng-Prusoff equation.[2]

Experimental Workflow for P2Y1 Antagonist Characterization

The characterization of a novel P2Y1 antagonist like MRS2179 typically follows a structured workflow, progressing from initial binding studies to functional assays and finally to more complex cellular and in vivo models.



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Experimental Workflow for P2Y1 Antagonist Characterization

Conclusion

MRS2179 tetrasodium is a powerful and selective tool for the investigation of P2Y1 receptor-mediated purinergic signaling. Its well-characterized pharmacological profile and the availability of robust experimental protocols make it an invaluable reagent for researchers in academia and the pharmaceutical industry. This guide provides the essential technical information required to effectively utilize MRS2179 in studies aimed at understanding the role of the P2Y1 receptor in health and disease and in the development of novel therapeutics targeting this important receptor.

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